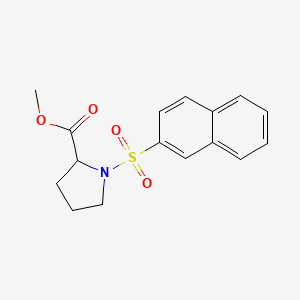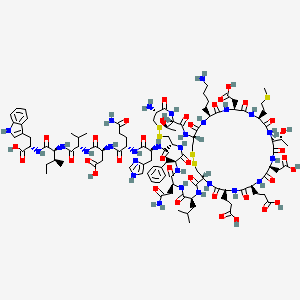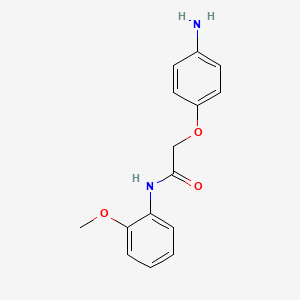
2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-phenylacrylate is a complex organic compound with the molecular formula C26H23N3O7 and a molecular weight of 489.49 g/mol . This compound is known for its unique chemical structure, which includes a nitrophenoxy group, a carbohydrazonoyl group, and a phenylacrylate moiety.
Méthodes De Préparation
The synthesis of 2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of the nitrophenoxy intermediate: This step involves the reaction of 4-nitrophenol with a suitable alkylating agent to form the nitrophenoxy group.
Introduction of the carbohydrazonoyl group: The nitrophenoxy intermediate is then reacted with a hydrazine derivative to introduce the carbohydrazonoyl group.
Formation of the phenylacrylate moiety: The final step involves the reaction of the intermediate compound with phenylacrylic acid or its derivatives under appropriate conditions to form the target compound.
Analyse Des Réactions Chimiques
2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenylacrylate moiety can undergo nucleophilic substitution reactions, where nucleophiles replace the leaving groups.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), nucleophiles (e.g., amines), and acids or bases for hydrolysis . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-phenylacrylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The carbohydrazonoyl group may also play a role in binding to biological macromolecules, affecting their activity. The phenylacrylate moiety can participate in various biochemical pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-phenylacrylate can be compared with similar compounds such as:
2-Meo-4-(2-(2-(2-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate:
2-Meo-4-(2-(2-(4-nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate: The bromobenzoate derivative exhibits distinct chemical behavior due to the presence of the bromine atom.
Propriétés
Numéro CAS |
769142-78-1 |
|---|---|
Formule moléculaire |
C26H23N3O7 |
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
[2-methoxy-4-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C26H23N3O7/c1-18(35-22-12-10-21(11-13-22)29(32)33)26(31)28-27-17-20-8-14-23(24(16-20)34-2)36-25(30)15-9-19-6-4-3-5-7-19/h3-18H,1-2H3,(H,28,31)/b15-9+,27-17+ |
Clé InChI |
NKNPESYXHGPPNC-LSVSHLMISA-N |
SMILES isomérique |
CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2)OC)OC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC(=O)C=CC2=CC=CC=C2)OC)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide](/img/structure/B12039753.png)



![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B12039771.png)
![9H-Fluorene, 9-[(4-methylphenyl)methylene]-](/img/structure/B12039781.png)


![2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12039804.png)
![[4-[(E)-[[2-[2-(cyclohexylcarbamoyl)anilino]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12039812.png)



![[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12039845.png)
